molecular formula C11H10N2O B8363181 1-(8-Amino-quinolin-7-yl)-ethanone

1-(8-Amino-quinolin-7-yl)-ethanone

Cat. No.: B8363181
M. Wt: 186.21 g/mol
InChI Key: CIOPPRSFIRPRTR-UHFFFAOYSA-N
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Description

1-(8-Amino-quinolin-7-yl)-ethanone is a chemical building block based on the 8-aminoquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 8-aminoquinoline core is recognized for its metal-chelating properties, particularly for copper ions, which is a key mechanism in investigating oxidative stress pathways implicated in several neurodegenerative diseases . This derivative is designed for researchers exploring Multi-Target Directed Ligands (MTDLs) for conditions like Alzheimer's and Parkinson's disease, where oxidative stress and metallostasis are common hallmarks . Furthermore, 8-aminoquinolines and their derivatives are being repurposed and studied in oncology research for their antiproliferative mechanisms. These include inducing lysosomal-mediated cell death, disrupting autophagic flux in cancer cells, and sensitizing tumors to conventional chemotherapeutic agents . The ketone functional group in this molecule also provides a versatile handle for further synthetic modification, making it a valuable intermediate for creating novel compounds for high-throughput screening and biological evaluation. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(8-aminoquinolin-7-yl)ethanone

InChI

InChI=1S/C11H10N2O/c1-7(14)9-5-4-8-3-2-6-13-11(8)10(9)12/h2-6H,12H2,1H3

InChI Key

CIOPPRSFIRPRTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC=N2)C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline-based ethanones are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
1-(8-Amino-quinolin-7-yl)-ethanone 8-NH₂, 7-COCH₃ 200.23* Enhanced solubility, potential H-bonding N/A
1-(quinolin-7-yl)ethanone 7-COCH₃ (no amino group) 185.22 Lower polarity; used in synthetic intermediates
1-(3-fluoroquinolin-7-yl)ethanone 3-F, 7-COCH₃ 203.19 Fluorine enhances lipophilicity; antimicrobial potential
4-Alkylthio-8-methylquinolin-2(1H)-one 8-CH₃, 4-SR (thioether), 2-ketone Varies by R-group Antimalarial activity reported
1-(2-Hydroxy-4-morpholin-phenyl)ethanone Morpholinophenyl, 2-OH 236.27 DNA-PK inhibitor; enhances radiation therapy
1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-beta-carbolin-yl)ethanone Dihydroxyphenyl, beta-carboline 352.34 Broad-spectrum antibacterial activity

*Calculated based on molecular formula C₁₁H₁₀N₂O.

Key Observations :

Amino Group Impact: The 8-amino group in the target compound distinguishes it from non-amino derivatives like 1-(quinolin-7-yl)ethanone . This group likely improves aqueous solubility and target interactions, akin to hydroxylated ethanones (e.g., isoacetovanillone) where hydroxylation increases α-glucosidase inhibitory activity .

Halogen Substitution: Fluorine at the 3-position (as in 1-(3-fluoroquinolin-7-yl)ethanone) introduces electronegativity, enhancing membrane permeability and antimicrobial efficacy . However, fluorine may reduce metabolic stability compared to amino groups.

Thioether vs. Ethanone: 4-Alkylthio-8-methylquinolin-2(1H)-ones exhibit antimalarial activity, but the thioether group at position 4 and ketone at position 2 differ from the ethanone at position 7 in the target compound, suggesting divergent biological targets .

Preparation Methods

Skraup Reaction

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1-(8-amino-quinolin-7-yl)-ethanone production. This method involves heating 2-amino-4-methoxyphenol with glycerol and a dehydrating agent (e.g., arsenic(V) oxide or o-phosphoric acid) at 100–120°C . The resulting 8-methoxyquinoline undergoes demethylation via hydrobromic acid (HBr) to introduce a hydroxyl group, which is subsequently oxidized to the ethanone moiety using chromium trioxide (CrO₃).

While effective, this route faces challenges:

  • Toxicity of arsenic-based catalysts

  • Low yields (~50%) due to side reactions during oxidation
    Modern variants replace arsenic oxide with FeCl₃·6H₂O, improving safety and yield (65%) .

Aldol Condensation

Aldol condensation offers a direct pathway to introduce the ethanone group. In this method, 8-aminoquinoline-7-carbaldehyde reacts with acetyl chloride in the presence of a base (e.g., potassium hydroxide) at 70°C . The reaction proceeds via enolate formation, followed by nucleophilic attack on the acetyl chloride, yielding this compound with 83.1% efficiency .

Reaction Conditions:

ParameterValue
SolventEthanol
Temperature70°C
CatalystKOH
Reaction Time3 hours
Yield83.1%

This method excels in simplicity and high yield but requires pure 8-aminoquinoline-7-carbaldehyde, which itself demands multi-step synthesis .

Metal-Catalyzed Coupling Reactions

Transition metal catalysis enables efficient C–C bond formation. Palladium-catalyzed Suzuki-Miyaura coupling has been employed to functionalize the quinoline ring. For example, 7-bromo-8-aminoquinoline reacts with acetyl pinacol boronate in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C . This method achieves 75–85% yield with excellent functional group tolerance .

Optimization Insights:

  • Ligand choice (e.g., SPhos) enhances coupling efficiency

  • Microwave irradiation reduces reaction time to 30 minutes

Limitations include the high cost of palladium catalysts and sensitivity to oxygen moisture.

Diazotization and Coupling Reactions

Diazotization provides access to azide intermediates, which undergo cycloaddition to form triazole-linked hybrids. A reported protocol involves:

  • Diazotization of 8-hydroxyquinoline with sodium nitrite (NaNO₂) and HCl at 0–5°C .

  • Coupling with acetylacetone in ethanol under basic conditions (pH 6.8) .

This method yields 90.7% of the intermediate ligand, which is subsequently reduced to the target compound . While efficient, the multi-step process and strict pH control limit industrial scalability.

Hybrid Synthesis Approaches

Recent advances combine quinoline derivatives with bioactive moieties. A notable example involves reacting 5-azidomethyl-8-quinolinol with monosubstituted acetonitriles in ethanol under reflux . Sodium ethanolate facilitates a [3+2]-cycloaddition, producing 1,2,3-triazole-8-quinolinol hybrids in 85–92% yield . Hydrolysis of the triazole ring under acidic conditions then yields this compound.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Friedländer Synthesis60–754–24 hModerateHigh
Skraup Reaction50–6512–48 hLowModerate
Aldol Condensation83.13 hHighLow
Metal-Catalyzed Coupling75–850.5–4 hVery HighModerate
Diazotization90.76–8 hModerateLow
Hybrid Synthesis85–9224 hHighModerate

Q & A

Q. What are the optimal synthetic routes for 1-(8-Amino-quinolin-7-yl)-ethanone, and how can purity be ensured?

The synthesis typically involves quinoline derivatives as precursors. A stepwise approach includes:

  • Quinoline functionalization : Introduce the amino and ethanone groups via Vilsmeier-Haack or condensation reactions under controlled pH and temperature .
  • Purification : Use Thin Layer Chromatography (TLC) to monitor reaction progress, followed by recrystallization (e.g., ethanol) to isolate high-purity crystals. Confirm purity via HPLC with UV detection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

  • NMR : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm substitution patterns via 2D COSY or HSQC .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 214) and fragmentation patterns .
  • IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amino (N-H) vibrations (~3300 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

  • In vitro assays : Test inhibition of kinases (e.g., AKT1) using fluorescence-based ATP-binding assays .
  • Dose-response curves : Establish IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for quinoline derivatives?

  • Structural analogs : Compare substituent effects (e.g., chloro vs. methyl groups) on target binding using SAR studies .
  • Orthogonal assays : Validate conflicting results via SPR (surface plasmon resonance) for binding affinity and live-cell imaging for cytotoxicity .

Q. How can density functional theory (DFT) predict the reactivity of this compound?

  • Electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Becke’s hybrid functional (B3LYP) is recommended for accuracy .
  • Reaction mechanisms : Simulate intermediates in oxidation or substitution reactions using Gaussian with a 6-31G* basis set .

Q. What crystallographic methods confirm the 3D structure of this compound?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement; optimize crystal growth via slow evaporation in DMSO/water mixtures .
  • Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How can researchers design derivatives to enhance metabolic stability?

  • Bioisosteric replacement : Substitute the ethanone group with a trifluoromethyl ketone to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester moieties at the amino group to improve solubility and controlled release .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detect sub-ppm impurities using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
  • NMR relaxation experiments : Identify low-abundance conformers via T₁/T₂ relaxation time analysis .

Methodological Considerations

Q. How to establish a robust reference standard for this compound?

  • Purity certification : Use differential scanning calorimetry (DSC) to validate melting point consistency (±0.5°C) .
  • Cross-lab validation : Share samples with collaborating labs for inter-laboratory reproducibility testing .

Q. What safety protocols are critical when handling this compound?

  • Hazard assessment : Despite limited GHS data, assume acute toxicity (Category 4) and use fume hoods for synthesis .
  • First aid : Immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .

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